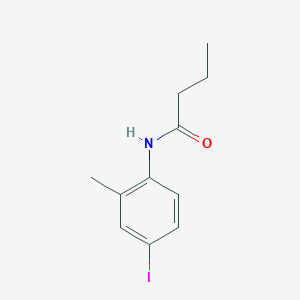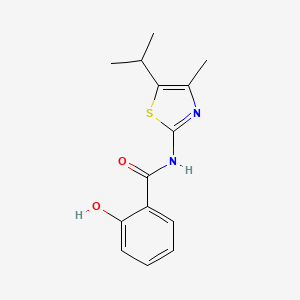
2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide, also known as IMB-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiazole derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide is not fully understood, but it has been shown to interact with various enzymes and proteins in cells. It has been suggested that 2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide inhibits the activity of certain enzymes involved in cell growth and proliferation, leading to the induction of apoptosis in cancer cells. In neurology, 2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide has been shown to increase the levels of certain neurotransmitters such as dopamine and acetylcholine, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell growth and proliferation. In neurology, 2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide has been shown to improve cognitive function and have neuroprotective effects. In microbiology, 2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide has been shown to have antibacterial and antifungal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide in lab experiments is its potential for use in cancer research, neurology, and microbiology. Its ability to induce apoptosis, inhibit angiogenesis, and have antibacterial and antifungal activity make it a promising candidate for further investigation. However, one limitation of using 2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide in lab experiments is its potential toxicity. Further studies are needed to determine the optimal concentration and dosage of 2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide for use in lab experiments.
Direcciones Futuras
There are several future directions for the study of 2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide. One potential direction is the investigation of its potential use in combination with other drugs for cancer treatment. Another potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and concentration of 2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide for use in lab experiments.
Métodos De Síntesis
The synthesis of 2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide involves the reaction of 2-hydroxybenzoyl chloride with 5-isopropyl-4-methyl-1,3-thiazol-2-amine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure 2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide.
Aplicaciones Científicas De Investigación
2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide has been studied for its potential applications in various scientific research fields such as cancer research, neurology, and microbiology. In cancer research, 2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, 2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide has been studied for its potential neuroprotective effects and its ability to improve cognitive function. In microbiology, 2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide has been shown to have antibacterial and antifungal activity.
Propiedades
IUPAC Name |
2-hydroxy-N-(4-methyl-5-propan-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-8(2)12-9(3)15-14(19-12)16-13(18)10-6-4-5-7-11(10)17/h4-8,17H,1-3H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEAWSQGHFMCAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-(4-methyl-5-propan-2-yl-1,3-thiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5236051.png)
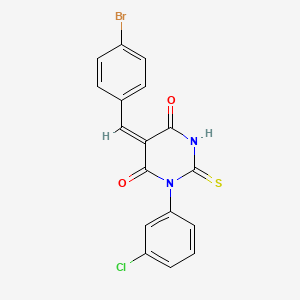
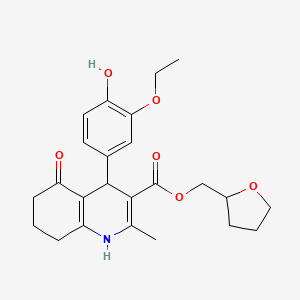

![2-({[(4-bromobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5236063.png)
![4-{3-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol](/img/structure/B5236068.png)
![1-bromo-4-[3-(isopropylthio)propoxy]benzene](/img/structure/B5236084.png)
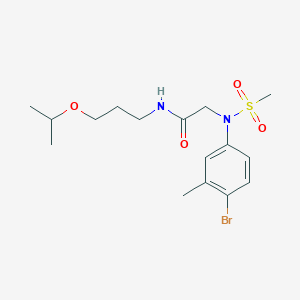
![N-(3-chlorophenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B5236100.png)
![4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5236101.png)


![1,3-dimethyl-5-{1-[(4-nitrophenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5236107.png)
